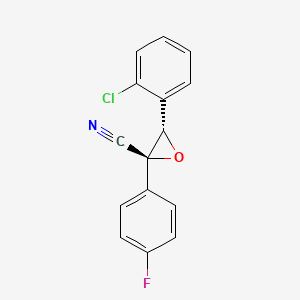
(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carbonitrile is a chiral epoxide compound characterized by the presence of both chlorophenyl and fluorophenyl groups. Epoxides are known for their high reactivity due to the strained three-membered ring structure, making them valuable intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carbonitrile typically involves the reaction of a suitable precursor with an oxidizing agent. One common method is the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction conditions often include:
- Solvent: Dichloromethane (DCM)
- Temperature: Room temperature to 0°C
- Reaction time: Several hours
Industrial Production Methods
Industrial production of such compounds may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carbonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The strained epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Reduction: The compound can be reduced to form diols or other derivatives.
Oxidation: Further oxidation can lead to the formation of more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or amines in solvents like ethanol or water.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido alcohols, while reduction can produce diols.
科学的研究の応用
Chemistry
In chemistry, (2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carbonitrile is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it valuable for constructing various functional groups.
Biology and Medicine
In biology and medicine, epoxide compounds are studied for their potential biological activities. They may serve as building blocks for pharmaceuticals or as probes for studying enzyme mechanisms.
Industry
In the industrial sector, such compounds can be used in the production of polymers, resins, and other materials. Their reactivity allows for the creation of cross-linked networks and other advanced materials.
作用機序
The mechanism of action of (2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carbonitrile involves the interaction of the epoxide ring with various molecular targets. The strained ring structure makes it highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity can be harnessed in enzyme inhibition or as a reactive intermediate in synthetic pathways.
類似化合物との比較
Similar Compounds
- (2S,3S)-3-(2-Chlorophenyl)-2-(4-bromophenyl)oxirane-2-carbonitrile
- (2S,3S)-3-(2-Chlorophenyl)-2-(4-methylphenyl)oxirane-2-carbonitrile
- (2S,3S)-3-(2-Chlorophenyl)-2-(4-nitrophenyl)oxirane-2-carbonitrile
Uniqueness
The uniqueness of (2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carbonitrile lies in the presence of both chlorophenyl and fluorophenyl groups. These substituents can influence the compound’s reactivity, stability, and potential biological activity, making it distinct from other similar compounds.
特性
CAS番号 |
922730-06-1 |
|---|---|
分子式 |
C15H9ClFNO |
分子量 |
273.69 g/mol |
IUPAC名 |
(2S,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carbonitrile |
InChI |
InChI=1S/C15H9ClFNO/c16-13-4-2-1-3-12(13)14-15(9-18,19-14)10-5-7-11(17)8-6-10/h1-8,14H/t14-,15+/m0/s1 |
InChIキー |
HVVFNACWRZKXEX-LSDHHAIUSA-N |
異性体SMILES |
C1=CC=C(C(=C1)[C@H]2[C@@](O2)(C#N)C3=CC=C(C=C3)F)Cl |
正規SMILES |
C1=CC=C(C(=C1)C2C(O2)(C#N)C3=CC=C(C=C3)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















